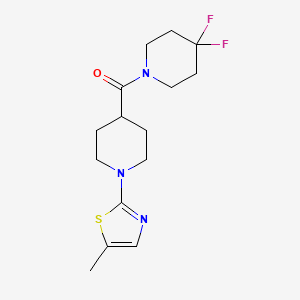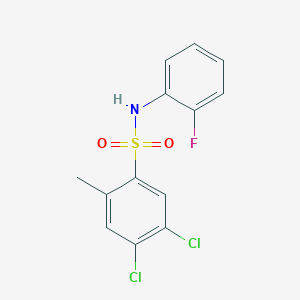![molecular formula C8H10N2O2 B12263330 2-[(Oxetan-2-yl)methoxy]pyrimidine](/img/structure/B12263330.png)
2-[(Oxetan-2-yl)methoxy]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Oxetan-2-yl)methoxy]pyrimidine is a heterocyclic compound that features both an oxetane ring and a pyrimidine ring The oxetane ring is a four-membered ring containing one oxygen atom, while the pyrimidine ring is a six-membered ring containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Oxetan-2-yl)methoxy]pyrimidine typically involves the formation of the oxetane ring followed by its attachment to the pyrimidine ring. One common method involves the reaction of a pyrimidine derivative with an oxetane precursor under specific conditions. For example, the oxetane ring can be formed through the epoxide opening with trimethyloxosulfonium ylide . The resulting oxetane can then be reacted with a pyrimidine derivative to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions used in laboratory-scale synthesis, such as the use of efficient catalysts and solvents to improve yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Oxetan-2-yl)methoxy]pyrimidine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The pyrimidine ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The oxetane ring can undergo oxidation and reduction reactions, although specific conditions for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Organolithium reagents are commonly used for nucleophilic substitution reactions involving the pyrimidine ring.
Oxidation and Reduction: Specific reagents and conditions for oxidation and reduction of the oxetane ring are less commonly reported but may include common oxidizing and reducing agents used in organic synthesis.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can lead to the formation of various substituted pyrimidine derivatives .
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development.
Materials Science: The oxetane ring can impart unique physical properties to materials, making this compound of interest for the development of new materials.
Chemical Biology: The compound can be used as a building block for the synthesis of more complex molecules with potential biological activities.
Mecanismo De Acción
The mechanism of action of 2-[(Oxetan-2-yl)methoxy]pyrimidine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pyrimidine ring can interact with nucleic acids or proteins, while the oxetane ring can undergo ring-opening reactions that may be important for its biological activity .
Comparación Con Compuestos Similares
2-[(Oxetan-2-yl)methoxy]pyrimidine can be compared with other similar compounds, such as:
2-(Oxetan-3-yl)pyridine: This compound features an oxetane ring attached to a pyridine ring instead of a pyrimidine ring.
2-(Pyridin-2-yl)pyrimidine: This compound features a pyridine ring attached to a pyrimidine ring, without the oxetane ring.
The presence of the oxetane ring in this compound imparts unique chemical and physical properties that differentiate it from these similar compounds.
Propiedades
Fórmula molecular |
C8H10N2O2 |
|---|---|
Peso molecular |
166.18 g/mol |
Nombre IUPAC |
2-(oxetan-2-ylmethoxy)pyrimidine |
InChI |
InChI=1S/C8H10N2O2/c1-3-9-8(10-4-1)12-6-7-2-5-11-7/h1,3-4,7H,2,5-6H2 |
Clave InChI |
XCBQLAHXAGCWBU-UHFFFAOYSA-N |
SMILES canónico |
C1COC1COC2=NC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-N-{1-[4-(propan-2-yloxy)benzoyl]piperidin-4-yl}pyridin-2-amine](/img/structure/B12263249.png)
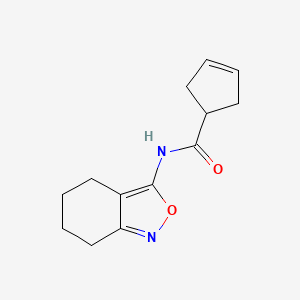
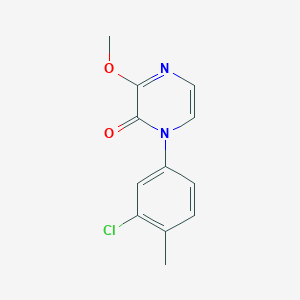
![1-{3-[(6,7-Dimethoxyquinazolin-4-yl)amino]phenyl}ethanone](/img/structure/B12263263.png)
![4-bromo-1-{[1-(1-phenylethyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12263265.png)
![2-cyclopropyl-4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B12263266.png)
![1-Cyclopropyl-3-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]-1,2-dihydropyrazin-2-one](/img/structure/B12263273.png)
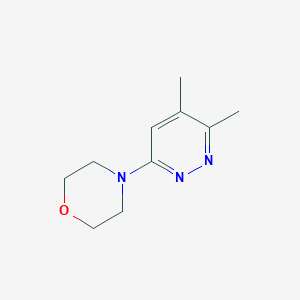
![2-{[3-Cyano-4-(4-methoxyphenyl)-6-methylpyridin-2-yl]sulfanyl}acetic acid](/img/structure/B12263293.png)
![4-{[2-(Morpholine-4-carbonyl)morpholin-4-yl]methyl}benzonitrile](/img/structure/B12263297.png)
![N,N-dimethyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyridazin-3-amine](/img/structure/B12263300.png)
![5-chloro-6-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B12263304.png)
